molecular formula C12H11NS2 B15150962 N-(5-phenylthiophen-3-yl)ethanethioamide

N-(5-phenylthiophen-3-yl)ethanethioamide

Cat. No.: B15150962
M. Wt: 233.4 g/mol
InChI Key: UBHMUAYLQBVGEM-UHFFFAOYSA-N
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Description

N-(5-phenylthiophen-3-yl)ethanethioamide is an organic compound that features a thiophene ring substituted with a phenyl group and an ethanethioamide moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenylthiophen-3-yl)ethanethioamide typically involves the functionalization of thiophene derivatives. . The reaction conditions often involve the use of Lewis acids such as aluminum chloride as catalysts and solvents like dichloromethane.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the use of high-purity reagents and controlled reaction environments to minimize impurities and optimize product formation .

Chemical Reactions Analysis

Types of Reactions

N-(5-phenylthiophen-3-yl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(5-phenylthiophen-3-yl)ethanethioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring’s electronic properties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-phenylthiophen-3-yl)ethanethioamide is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it valuable for specialized applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C12H11NS2

Molecular Weight

233.4 g/mol

IUPAC Name

N-(5-phenylthiophen-3-yl)ethanethioamide

InChI

InChI=1S/C12H11NS2/c1-9(14)13-11-7-12(15-8-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)

InChI Key

UBHMUAYLQBVGEM-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CSC(=C1)C2=CC=CC=C2

Origin of Product

United States

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